
Carbidopa Hydrochloride
Structure
2D Structure

Eigenschaften
CAS-Nummer |
65132-60-7 |
---|---|
Molekularformel |
C10H15ClN2O4 |
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O4.ClH/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H/t10-;/m0./s1 |
InChI-Schlüssel |
FRTJEAIOPNOZNI-PPHPATTJSA-N |
Isomerische SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |
Herkunft des Produkts |
United States |
Beschreibung
Historical Context in Biochemical and Pharmacological Research
The journey of Carbidopa (B1219) is intrinsically linked to the advancements in understanding and treating Parkinson's disease. In 1960, Austrian biochemist Oleh Hornykiewicz discovered that Parkinson's disease was associated with reduced dopamine (B1211576) levels in the brain's basal ganglia. wikipedia.org This led to therapeutic trials with L-DOPA, a dopamine precursor that could cross the blood-brain barrier, unlike dopamine itself. wikipedia.orgwikipedia.org However, high doses of L-DOPA were required, leading to significant side effects. nih.gov
This challenge prompted researchers to find ways to reduce the required L-DOPA dosage. This led to the development of DOPA decarboxylase inhibitors. Merck synthesized and patented carbidopa in 1962. wikipedia.org In the early 1970s, research demonstrated the advantages of combining a dopa decarboxylase inhibitor with L-DOPA, which led to better symptom control and reduced side effects. nih.gov The combination of carbidopa and levodopa (B1675098) first became commercially available in 1975. nih.govscispace.com An individual formulation of carbidopa was later developed to address nausea in patients where the combination therapy was not sufficiently effective in mitigating this side effect. drugbank.com
Recent research has also explored potential new applications for carbidopa, with studies suggesting it may act as a selective aryl hydrocarbon receptor modulator (SAhRM) with potential anticancer properties. nih.govportlandpress.com
Foundational Role in Modulating Neurotransmitter Precursor Metabolism
Carbidopa's fundamental role in research and therapy stems from its ability to modulate the metabolism of neurotransmitter precursors, specifically L-DOPA. wikipedia.orgdrugbank.com The enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), is responsible for converting L-DOPA to dopamine. wikipedia.orgpatsnap.com This enzyme is present in both the peripheral tissues and within the central nervous system. wikipedia.org
A significant challenge in using L-DOPA to treat Parkinson's disease is that a large portion of the administered dose is converted to dopamine in the periphery before it can reach the brain. patsnap.commdpi.com This peripheral conversion not only reduces the therapeutic efficacy of L-DOPA but also causes undesirable side effects. patsnap.com
Carbidopa addresses this issue by inhibiting the peripheral DOPA decarboxylase enzyme. wikipedia.orgfda.gov Crucially, carbidopa itself does not cross the blood-brain barrier. wikipedia.orgdrugbank.com This selective, peripheral inhibition ensures that a greater proportion of L-DOPA remains intact to cross the blood-brain barrier and be converted to dopamine in the central nervous system, where it is needed. patsnap.com This mechanism of action significantly increases the bioavailability and plasma half-life of L-DOPA, allowing for a reduction in the required dosage by about 75%. wikipedia.org The co-administration of carbidopa with levodopa has been shown to increase the half-life of levodopa by more than 1.5 times. drugbank.com
The modulation of neurotransmitter precursor metabolism by carbidopa also extends to other pathways. For instance, it can prevent the metabolism of 5-hydroxytryptophan (B29612) (5-HTP) in the liver, leading to increased plasma levels of this serotonin (B10506) precursor. wikipedia.org
Detailed Research Findings
Category | Finding |
Mechanism of Action | Inhibits peripheral aromatic L-amino acid decarboxylase (AADC/DDC), preventing the conversion of L-DOPA to dopamine outside the brain. wikipedia.orgpatsnap.com |
Bioavailability of L-DOPA | Increases the amount of L-DOPA that crosses the blood-brain barrier. patsnap.com |
L-DOPA Dosage Reduction | Reduces the required dose of L-DOPA by approximately 75%. wikipedia.org |
L-DOPA Half-Life | Increases the plasma half-life of L-DOPA from about 50 minutes to 1.5 hours. wikipedia.orgfda.gov |
Blood-Brain Barrier | Carbidopa does not cross the blood-brain barrier. wikipedia.orgdrugbank.com |
Enzyme Interaction | Irreversibly binds to and inactivates pyridoxal (B1214274) 5'-phosphate (PLP), a cofactor for DDC. nih.gov |
Other Precursor Metabolism | Can inhibit the metabolism of 5-hydroxytryptophan (5-HTP), increasing its plasma levels. wikipedia.org |
Q & A
Basic Research Questions
Q. How to design experiments to evaluate Carbidopa Hydrochloride’s inhibition of peripheral dopa decarboxylase (DDC) in Parkinson’s disease models?
- Methodology : Use in vitro enzymatic assays (e.g., recombinant DDC) to quantify inhibition potency (IC50) via spectrophotometry or HPLC. For in vivo validation, employ rodent models administered Carbidopa/Levodopa combinations, measuring plasma and cerebrospinal fluid (CSF) Levodopa levels to assess peripheral vs. central bioavailability .
- Data Contradictions : Discrepancies in IC50 values across studies may arise from variations in assay conditions (pH, temperature) or species-specific DDC isoforms .
Q. What analytical methods are optimal for quantifying this compound stability in pharmaceutical formulations?
- Methodology : Employ forced degradation studies under stress conditions (heat, light, humidity) followed by HPLC-UV or LC-MS to identify degradation products. Reference standards (e.g., USP Carbidopa Related Compound A) ensure accurate quantification .
- Experimental Design : Include controls for matrix effects (e.g., excipients in extended-release tablets) and validate methods per ICH guidelines .
Advanced Research Questions
Q. How to model the pharmacokinetic-pharmacodynamic (PK-PD) relationship of Carbidopa/Levodopa combinations in advanced Parkinson’s disease?
- Methodology : Develop compartmental PK models using population pharmacokinetics (PopPK) software (e.g., NONMEM) to account for inter-patient variability. Incorporate motor response biomarkers (e.g., UPDRS scores) and plasma Levodopa levels from clinical trials .
- Data Challenges : Address nonlinear absorption due to delayed gastric emptying in Parkinson’s patients, which impacts Levodopa bioavailability .
Q. What strategies resolve contradictions in long-term efficacy studies of Carbidopa/Levodopa regimens?
- Methodology : Conduct meta-analyses of randomized controlled trials (RCTs) with subgroup stratification by disease stage, dosing frequency, and adjunct therapies (e.g., MAO-B inhibitors). Use multivariate regression to identify confounding variables (e.g., patient adherence, pharmacokinetic variability) .
- Case Example : Conflicting results on motor fluctuations may stem from differences in extended-release vs. immediate-release formulations .
Q. How to investigate this compound’s role in mitigating drug-drug interactions (DDIs) with adjunct Parkinson’s therapies?
- Methodology : Use human hepatocyte or microsomal assays to assess CYP450 enzyme inhibition/induction. Validate findings in clinical DDI studies monitoring plasma concentrations of co-administered drugs (e.g., Donepezil, Entacapone) .
- Key Consideration : Carbidopa’s lack of CNS penetration minimizes direct interactions with centrally acting agents but may alter peripheral metabolism of co-administered drugs .
Methodological Resources
- Pharmacopeial Standards : Refer to USP monographs for Carbidopa/Levodopa extended-release tablets (e.g., dissolution testing, impurity profiling) .
- Preclinical Models : Utilize 6-OHDA-lesioned rodents or non-human primates for Parkinson’s symptom replication, ensuring dose equivalence to human regimens .
- Clinical Trial Design : Align with ISPOR guidelines for economic and outcomes research in Parkinson’s therapies, including budget impact analyses .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.